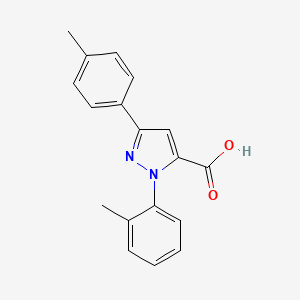
2-Meo-4-(2-(2-(2-naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Etoxi benzoato de 2-Meo-4-(2-(2-(2-naftiloxi)propanoyl)carbohidrazonoil)fenilo es un compuesto orgánico complejo con la fórmula molecular C30H28N2O6 y un peso molecular de 512.567 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo naftiloxi, un grupo carbohidrazonoil y un grupo etoxi benzoato. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Etoxi benzoato de 2-Meo-4-(2-(2-(2-naftiloxi)propanoyl)carbohidrazonoil)fenilo implica múltiples pasos, comenzando con la preparación de los intermedios naftiloxi y carbohidrazonoil. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el producto final se purifica utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Etoxi benzoato de 2-Meo-4-(2-(2-(2-naftiloxi)propanoyl)carbohidrazonoil)fenilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, diclorometano, etanol), ácidos (por ejemplo, ácido clorhídrico, ácido sulfúrico) y bases (por ejemplo, hidróxido de sodio, carbonato de potasio). Las condiciones de reacción, como la temperatura y la presión, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El 4-Etoxi benzoato de 2-Meo-4-(2-(2-(2-naftiloxi)propanoyl)carbohidrazonoil)fenilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la preparación de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y los sistemas de administración de fármacos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 4-Etoxi benzoato de 2-Meo-4-(2-(2-(2-naftiloxi)propanoyl)carbohidrazonoil)fenilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las dianas moleculares y vías exactas implicadas aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
- 4-Butoxi benzoato de 2-Meo-4-(2-(2-(1-naftiloxi)propanoyl)carbohidrazonoil)fenilo
- 4-Metoxi benzoato de 2-Meo-4-(2-(2-(1-naftiloxi)propanoyl)carbohidrazonoil)fenilo
- 4-Metil benzoato de 2-Meo-4-(2-(2-(1-naftiloxi)propanoyl)carbohidrazonoil)fenilo
Unicidad
La singularidad del 4-Etoxi benzoato de 2-Meo-4-(2-(2-(2-naftiloxi)propanoyl)carbohidrazonoil)fenilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
765907-71-9 |
|---|---|
Fórmula molecular |
C30H28N2O6 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H28N2O6/c1-4-36-25-13-11-23(12-14-25)30(34)38-27-16-9-21(17-28(27)35-3)19-31-32-29(33)20(2)37-26-15-10-22-7-5-6-8-24(22)18-26/h5-20H,4H2,1-3H3,(H,32,33)/b31-19+ |
Clave InChI |
VSZXGZNAKDHLRR-ZCTHSVRISA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C)OC3=CC4=CC=CC=C4C=C3)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C)OC3=CC4=CC=CC=C4C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12015457.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)

